molecular formula C11H14N2OS2 B2948927 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-67-5

3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2948927
CAS RN: 338401-67-5
M. Wt: 254.37
InChI Key: VOIXOROFDRQDIM-UHFFFAOYSA-N
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Description

“3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4-ones . Thieno[3,2-d]pyrimidin-4-ones are known for their diverse biological activities and are considered important in medicinal chemistry .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In a general procedure, 4-chlorothieno[3,2-d]pyrimidine, the desired amine, and K2CO3 are dissolved in DMSO and heated to 100°C for 12 hours .


Molecular Structure Analysis

The molecular structure of “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR can be used to determine the chemical shifts of the protons and carbons in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be monitored by TLC on precoated Merck 60 F254 silica gel plates and visualized using UV light (254 nm) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be determined using various analytical techniques. For example, melting points can be measured on a Buchi B-545 melting point instrument .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one”, focusing on unique applications:

Anti-Proliferative Evaluation

Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized to target VEGFR-2, a key receptor in cancer growth. These compounds have been tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .

Synthetic Approaches

New synthetic approaches to thieno[3,2-d]pyrimidine and related derivatives have been developed. These methods are crucial for creating compounds with potential applications in various fields, including medicinal chemistry .

Antimycobacterial Activity

Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria. Certain compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177), suggesting their potential use as new antitubercular agents .

Mechanism of Action

Target of Action

The primary target of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the normal functioning of this pathway, leading to a decrease in the energy production of the bacteria .

Pharmacokinetics

The compound’s interaction with its target suggests that it is able to reach and interact with the target effectively .

Result of Action

The result of the compound’s action is the inhibition of the growth and reproduction of Mycobacterium tuberculosis. This is achieved by disrupting the energy metabolism of the bacteria, leading to a decrease in its vitality .

Action Environment

The action of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is influenced by the physiological conditions of the Mycobacterium tuberculosis. For instance, the compound was found to be more effective against certain strains of the bacteria, which may be attributed to the higher expression of the Cyt-bd-encoding genes in these strains .

Future Directions

Thieno[3,2-d]pyrimidin-4-ones, including “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . Future research could focus on further exploring the antimycobacterial activity of these compounds and developing new synthetic methods for their preparation .

properties

IUPAC Name

3-ethyl-2-propylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIXOROFDRQDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1CC)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

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